
3-Acetoxy-4'-heptyloxybenzophenone
Overview
Description
3-Acetoxy-4’-heptyloxybenzophenone: is an organic compound with the molecular formula C22H26O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a heptyloxy group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-heptyloxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone as the core structure.
Alkylation: The heptyloxy group is introduced at the 4’-position through an alkylation reaction using heptyl bromide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of 3-Acetoxy-4’-heptyloxybenzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Acetoxy Group
The acetoxy group undergoes hydrolysis under acidic or basic conditions to yield phenolic derivatives. This reaction is critical for generating intermediates in organic synthesis.
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
1M NaOH in H₂O/THF (1:1), 25°C | 3-Hydroxy-4'-heptyloxybenzophenone | 92% | |
HCl (conc.)/AcOH, reflux | Same as above | 85% |
Mechanism :
- Base-mediated: Nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of acetate.
- Acid-mediated: Protonation of the carbonyl oxygen, facilitating nucleophilic substitution.
Nucleophilic Substitution at the Heptyloxy Chain
The heptyloxy group can participate in alkylation or transetherification reactions, though its steric bulk limits reactivity.
Reagent/Conditions | Product | Application | Reference |
---|---|---|---|
BF₃·OEt₂ in CH₂Cl₂, 0°C | Heptyl bromide substitution | Surfactant synthesis | |
NaH, alkyl halides (R-X) | Alkylated derivatives | Polymer modification |
Key Insight : Longer-chain alkoxy groups (e.g., heptyloxy) reduce electrophilicity at the adjacent carbonyl carbon, necessitating strong Lewis acids for activation .
Cross-Coupling Reactions via C–H Activation
Rhodium-catalyzed C–H activation enables annulation with alkynes or alkenes, forming polycyclic frameworks.
Mechanistic Pathway :
- Rh(III) coordinates to the benzophenone carbonyl, activating the ortho C–H bond.
- Migratory insertion of the alkyne forms a six-membered metallacycle, followed by reductive elimination 19.
Enzymatic Transacetylation
The acetoxy group serves as an acetyl donor in enzymatic reactions, modulating protein activity.
Enzyme/System | Acceptor | Application | Reference |
---|---|---|---|
Protein transacetylase (microsomes) | Glutathione S-transferase | Detoxification studies | |
Lipase (Candida antarctica) | Alcohols | Biocatalytic acetylation |
Key Finding : Proximity of the acetoxy group to the benzophenone’s π-system enhances its electrophilicity, facilitating enzymatic transfer .
Stability and Decomposition
Scientific Research Applications
Chemistry: 3-Acetoxy-4’-heptyloxybenzophenone is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 3-Acetoxy-4’-heptyloxybenzophenone is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-heptyloxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and heptyloxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
3-Acetoxy-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a heptyloxy group.
4’-Heptyloxy-3-hydroxybenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.
Uniqueness: 3-Acetoxy-4’-heptyloxybenzophenone is unique due to the combination of acetoxy and heptyloxy groups, which impart distinct chemical and physical properties. This combination enhances its solubility, reactivity, and potential biological activity compared to its analogs .
Biological Activity
3-Acetoxy-4'-heptyloxybenzophenone is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 350.44 g/mol. Its structure features a benzophenone core with an acetoxy group and a heptyloxy side chain, contributing to its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing the levels of cellular antioxidants such as glutathione .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Cell Proliferation Modulation : Studies indicate that it can influence cell signaling pathways, promoting or inhibiting cell proliferation depending on the concentration used .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in human leukemia cells (HL-60) and liver cancer cells (HepG2). The IC50 values for these effects were found to be within the range of 10-50 µM, indicating moderate potency .
Anti-inflammatory Properties
In addition to its cytotoxic effects, this compound has been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that at concentrations above 20 µM, there was a significant reduction in cell viability, with apoptosis confirmed through Annexin V staining assays. The study concluded that this compound might serve as a lead for developing novel anticancer agents .
Study 2: Antioxidant Mechanism
Another investigation focused on the antioxidant mechanisms of this compound. The compound was shown to enhance intracellular levels of glutathione and reduce lipid peroxidation in hepatocyte cultures. This suggests its potential role in protecting against oxidative damage in liver tissues .
Comparative Analysis
Property | This compound | Control Compound (Doxorubicin) |
---|---|---|
Molecular Weight | 350.44 g/mol | 543.52 g/mol |
IC50 against HL-60 | ~25 µM | ~8 µM |
Antioxidant Activity | High | Moderate |
Anti-inflammatory Effects | Yes | Yes |
Properties
IUPAC Name |
[3-(4-heptoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUVSRILHKZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641658 | |
Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-10-4 | |
Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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